![molecular formula C11H15NS2 B15272688 N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C11H15NS2 and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of a thiolan ring and a methylsulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 4-(methylsulfanyl)aniline with thiirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of thiirane and subsequent formation of the thiolan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiolan ring or modify the phenyl ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenyl derivatives.
Substitution: Various substituted amines and thiolans.
Aplicaciones Científicas De Investigación
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(methylsulfanyl)phenyl]thiolan-2-amine
- N-[4-(methylsulfanyl)phenyl]thiolan-4-amine
- N-[4-(ethylsulfanyl)phenyl]thiolan-3-amine
Uniqueness
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is unique due to its specific structural features, such as the position of the thiolan ring and the presence of the methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C11H15NS2 |
|---|---|
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
N-(4-methylsulfanylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS2/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
Clave InChI |
OJFUILUOIBOFLJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)NC2CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)


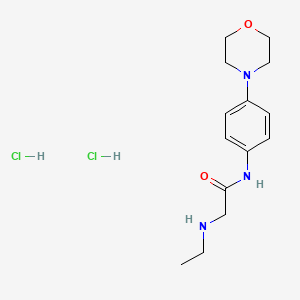
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)

![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
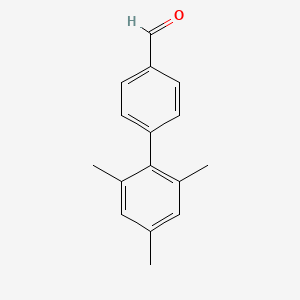


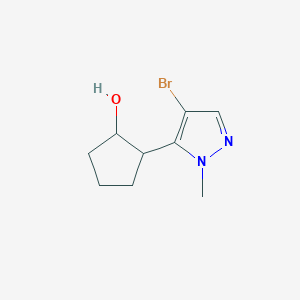
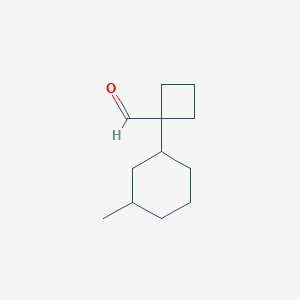
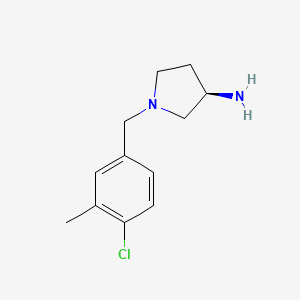
amine](/img/structure/B15272678.png)
